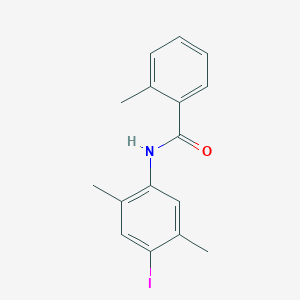
2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. It belongs to the class of tetrazole-based compounds that have shown promise in various biological applications.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the growth of bacterial and fungal cells. It has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in bacterial and fungal growth, leading to cell death. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, the compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against various strains of bacteria and fungi, making it a potentially useful tool for studying microbial growth and development. Another advantage is its potential use as an anticancer agent, which could be useful for studying cancer cell proliferation and apoptosis. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Another area of interest is its potential use in the development of new antimicrobial agents. Studies could focus on optimizing the compound's structure to enhance its antimicrobial activity and reduce toxicity. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential applications in the treatment of pain and inflammation.
Métodos De Síntesis
The synthesis of 2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methyl-2H-tetrazole-5-amine in the presence of a base to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been studied extensively for its potential use in scientific research. It has been shown to have antimicrobial activity against various strains of bacteria and fungi. It has also been studied for its potential use as an anticancer agent, with promising results in vitro. Additionally, the compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
Número CAS |
5752-02-3 |
|---|---|
Fórmula molecular |
C10H10ClN5O |
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H10ClN5O/c1-6-3-4-7(8(11)5-6)9(17)12-10-13-15-16(2)14-10/h3-5H,1-2H3,(H,12,14,17) |
Clave InChI |
YGTIRJCTHVLQQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NN(N=N2)C)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=NN(N=N2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244563.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244564.png)
![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244565.png)
![4-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244567.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B244569.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide](/img/structure/B244571.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244573.png)



![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)